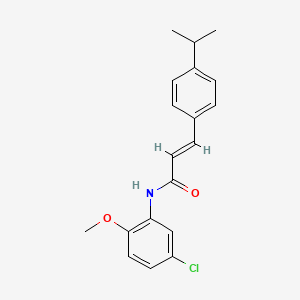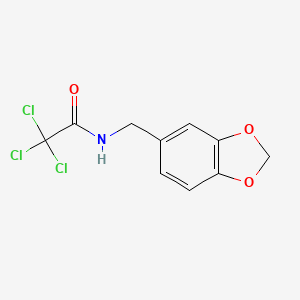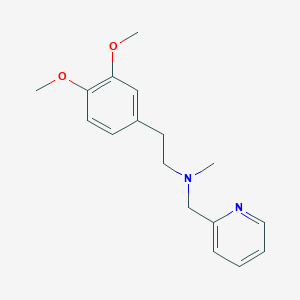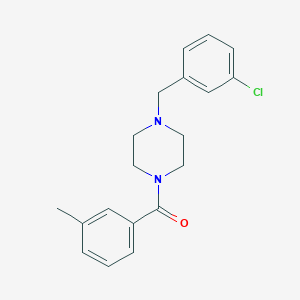
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CI-994, is a synthetic compound with potential anticancer properties. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modify the activity of enzymes involved in gene expression. CI-994 has been the subject of extensive research due to its potential to inhibit cancer cell growth and induce apoptosis, or programmed cell death.
作用机制
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to repression of gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to increased gene expression. This can result in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to its effects on gene expression, this compound can also induce cell cycle arrest and apoptosis. This compound has been shown to increase the expression of pro-apoptotic genes, such as Bax, and decrease the expression of anti-apoptotic genes, such as Bcl-2. This compound can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, and its synthesis has been optimized for improved yield and purity. This compound has also been extensively studied in vitro and in vivo, providing a wealth of data on its anticancer activity. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. This compound can also have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the combination of this compound with other anticancer agents to enhance their activity. The use of this compound in combination with immunotherapy, such as checkpoint inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to this compound is an important area of research, as it can help identify patients who are most likely to benefit from treatment.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 5-chloro-2-methoxyaniline with 4-isopropylbenzaldehyde to form the intermediate 5-chloro-2-methoxy-N-(4-isopropylbenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the synthetic route have been reported.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of this compound in animal models of cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)21-17-12-16(20)9-10-18(17)23-3/h4-13H,1-3H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHVGTVEQSOCC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)






![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)